![molecular formula C30H21N3O3S B187244 Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester CAS No. 6994-51-0](/img/structure/B187244.png)
Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester, also known as BNT, is a novel fluorescent probe that has been developed for the detection of various biomolecules. BNT possesses excellent photophysical properties, high sensitivity, and selectivity, making it a promising tool for bioimaging and biological sensing applications.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester involves the binding of the probe to the target biomolecule, which induces a change in the photophysical properties of the probe. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester possesses a unique fluorescence response, which allows for the detection and quantification of the target biomolecule. The binding affinity of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester to the target biomolecule can be modulated by adjusting the chemical structure of the probe.
Biochemische Und Physiologische Effekte
Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has been shown to have minimal biochemical and physiological effects on living cells and tissues. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester possesses low cytotoxicity and does not interfere with cellular processes. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has been used for the imaging of live cells and tissues without causing any adverse effects. However, further studies are needed to fully understand the biochemical and physiological effects of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester in lab experiments include its high sensitivity, selectivity, and versatility. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester can be used for the detection of various biomolecules and can be easily modified to suit different experimental conditions. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester also possesses excellent photostability, which allows for long-term imaging experiments. The limitations of using Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester in lab experiments include its cost, as it is a relatively expensive probe, and its limited availability, as it is not widely commercially available.
Zukünftige Richtungen
There are several future directions for the development and application of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester. One potential direction is the modification of the chemical structure of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester to improve its binding affinity and selectivity for specific biomolecules. Another direction is the development of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester-based biosensors for the rapid and sensitive detection of biomolecules in clinical and environmental samples. Additionally, Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester can be used in combination with other imaging modalities, such as MRI and PET, for the multimodal imaging of living systems. Overall, Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has great potential for further development and application in various scientific research fields.
Synthesemethoden
The synthesis of Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester involves a multi-step process that includes the preparation of 2-phenylethynyl benzenesulfonic acid, the synthesis of 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl) phenyl ester, and the purification of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been reported in the literature.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has been extensively used in various scientific research applications, such as bioimaging, biological sensing, and drug discovery. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has been used as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and small molecules. Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has also been used for the imaging of live cells and tissues, as it possesses excellent cell permeability and low cytotoxicity. In addition, Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester has been used in drug discovery for the screening of enzyme inhibitors and the evaluation of drug efficacy.
Eigenschaften
CAS-Nummer |
6994-51-0 |
|---|---|
Produktname |
Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester |
Molekularformel |
C30H21N3O3S |
Molekulargewicht |
503.6 g/mol |
IUPAC-Name |
phenyl 5-benzo[e]benzotriazol-2-yl-2-[(E)-2-phenylethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H21N3O3S/c34-37(35,36-26-12-5-2-6-13-26)29-21-25(19-17-24(29)16-15-22-9-3-1-4-10-22)33-31-28-20-18-23-11-7-8-14-27(23)30(28)32-33/h1-21H/b16-15+ |
InChI-Schlüssel |
UVLVTQUZKGNXQB-FOCLMDBBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)OC6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)OC6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)OC6=CC=CC=C6 |
Andere CAS-Nummern |
6994-51-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
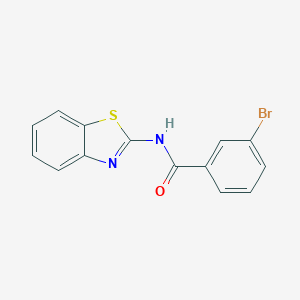
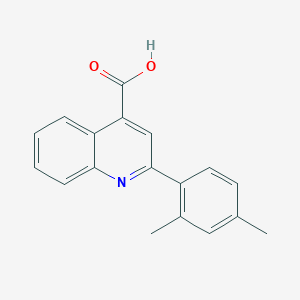
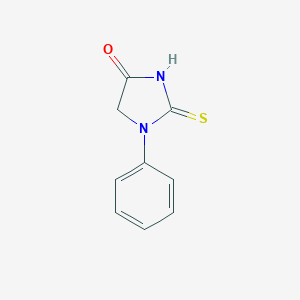
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)
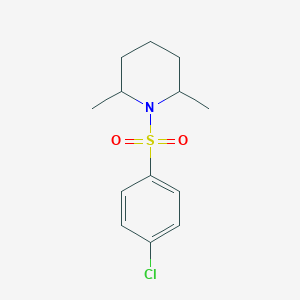
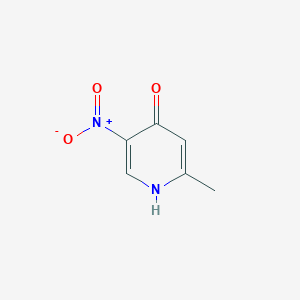

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)

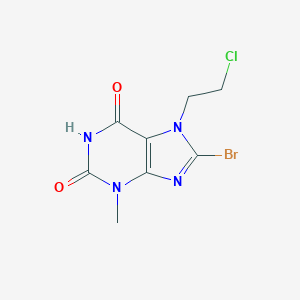
![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)
